2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the nucleophilic substitution reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with a suitable nucleophile. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Materials Science: The compound is used in the synthesis of hyperbranched polymers and other advanced materials.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)pyrimidine: Similar in structure but lacks the dihydro-pyrrolo ring.
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Used as a precursor in the synthesis of 2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-methylsulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-13(11,12)7-9-3-5-2-8-4-6(5)10-7/h3,8H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGXRKXNESQFNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2CNCC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856734 |
Source
|
Record name | 2-(Methanesulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360364-70-0 |
Source
|
Record name | 2-(Methanesulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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